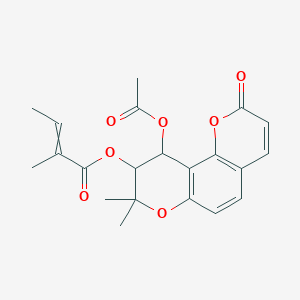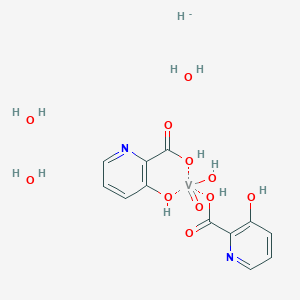
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes vanadium, a transition metal, and 3-hydroxypyridine-2-carboxylic acid, a derivative of pyridine The trihydrate form indicates that the compound includes three molecules of water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium compounds with 3-hydroxypyridine-2-carboxylic acid under controlled conditions. One common method involves dissolving vanadium pentoxide in an acidic medium, followed by the addition of 3-hydroxypyridine-2-carboxylic acid. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by crystallization, and the trihydrate form is obtained by recrystallization from water .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the pyridine ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Vanadium oxides and hydroxylated derivatives.
Reduction: Reduced vanadium species and modified pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted pyridine compounds.
科学研究应用
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting phosphatases.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes. The vanadium center can mimic phosphate groups, allowing the compound to inhibit phosphatases by binding to their active sites. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A simpler derivative of pyridine without the vanadium center.
Vanadium oxides: Compounds containing vanadium in various oxidation states but lacking the organic pyridine component.
Hydroxyvanadium complexes: Other complexes containing vanadium and hydroxyl groups but with different organic ligands.
Uniqueness
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is unique due to its combination of a transition metal (vanadium) with an organic ligand (3-hydroxypyridine-2-carboxylic acid) and its trihydrate form. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C12H18N2O11V- |
|---|---|
分子量 |
417.22 g/mol |
IUPAC 名称 |
hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;-1/p-1 |
InChI 键 |
KKEKPAVATUVHPN-UHFFFAOYSA-M |
规范 SMILES |
[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


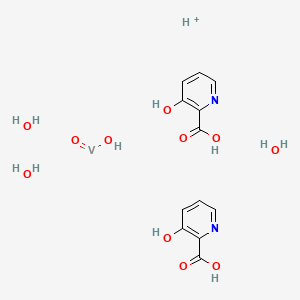
![5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780522.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)
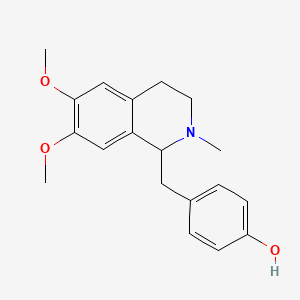
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780539.png)
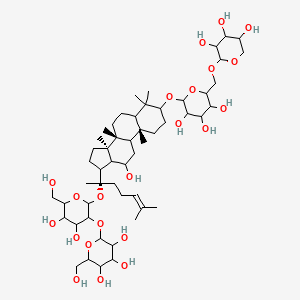
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
![2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780553.png)

![(2S,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780574.png)
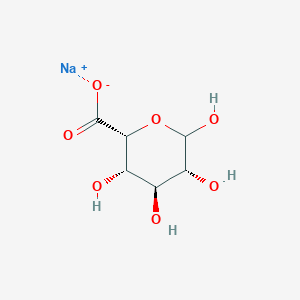
![2-[2-[[(4R,6aR,6bS,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780591.png)
![(4S,6aR,6bR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780593.png)
